molecular formula C12H26N2O B13321315 2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol

2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol

Cat. No.: B13321315
M. Wt: 214.35 g/mol
InChI Key: SDVABVCOTZNZGD-UHFFFAOYSA-N
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Description

2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C12H26N2O and a molecular weight of 214.35 g/mol . It is a derivative of piperidine, a common structural motif in medicinal chemistry, and contains both amine and alcohol functional groups.

Preparation Methods

The synthesis of 2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol typically involves the reaction of 1-propylpiperidine with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium borohydride or lithium aluminum hydride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol can be compared with other similar compounds, such as:

    2-[(1-Benzylpiperidin-4-yl)amino]butan-1-ol: Similar structure but with a benzyl group instead of a propyl group.

    2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol: Similar structure but with a propan-1-ol group instead of a butan-1-ol group.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

2-[(1-propylpiperidin-4-yl)amino]butan-1-ol

InChI

InChI=1S/C12H26N2O/c1-3-7-14-8-5-12(6-9-14)13-11(4-2)10-15/h11-13,15H,3-10H2,1-2H3

InChI Key

SDVABVCOTZNZGD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NC(CC)CO

Origin of Product

United States

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